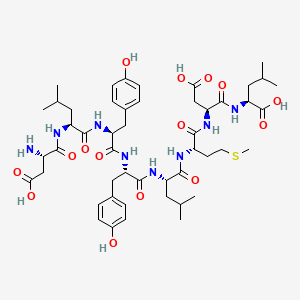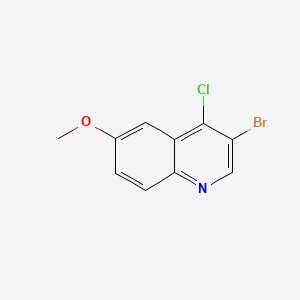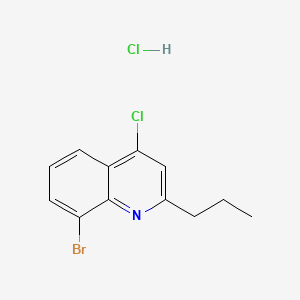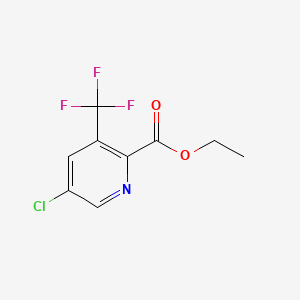
Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5-position, a trifluoromethyl group at the 3-position, and an ethyl ester group at the 2-position of the pyridine ring. It is widely used in various fields, including pharmaceuticals, agrochemicals, and material sciences, due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anti-cancer agents.
Agrochemicals: It serves as a building block for the synthesis of herbicides and insecticides.
Material Sciences: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Zukünftige Richtungen
Trifluoromethylpyridines, including Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate, have been used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-3-(trifluoromethyl)pyridine.
Esterification: The 5-chloro-3-(trifluoromethyl)pyridine is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 5-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: 5-chloro-3-(trifluoromethyl)-2-pyridinemethanol.
Hydrolysis: 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate can be compared with other similar compounds such as:
Ethyl 5-chloro-2-pyridinecarboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Ethyl 3-(trifluoromethyl)-2-pyridinecarboxylate: Lacks the chloro group, leading to variations in its chemical behavior and applications.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
The presence of both the chloro and trifluoromethyl groups in this compound makes it unique, providing a combination of electronic and steric effects that influence its reactivity and applications.
Eigenschaften
IUPAC Name |
ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(9(11,12)13)3-5(10)4-14-7/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCJANFQIOZHJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670549 |
Source


|
| Record name | Ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-50-1 |
Source


|
| Record name | Ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

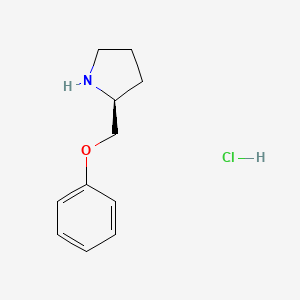
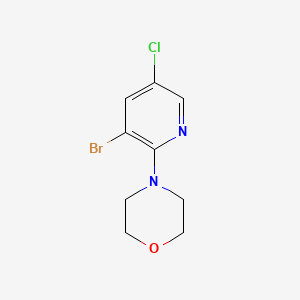
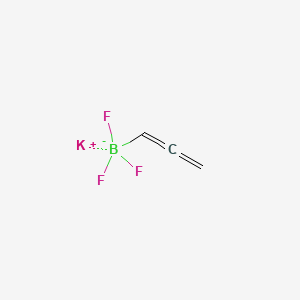
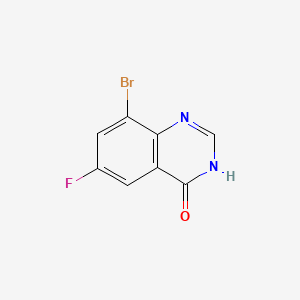

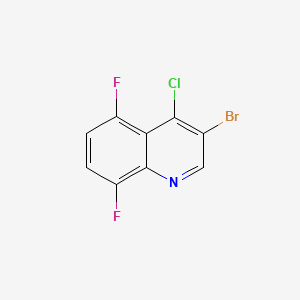
![(4S)-3-[(2S,4S)-4-azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoyl]-4-benzyl-1,3-oxazolidin-2-one](/img/structure/B598620.png)
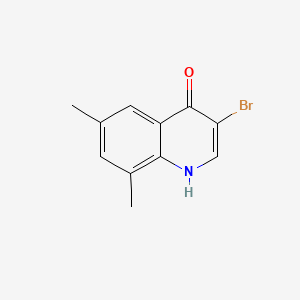
![tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B598624.png)

